6-Bromoisoquinoline-1-carbonitrile

Overview

Description

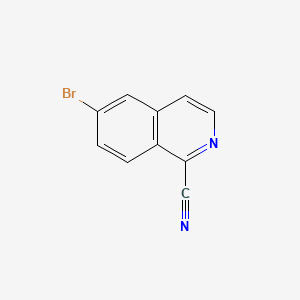

6-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the sixth position and a cyano group at the first position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinoline-1-carbonitrile typically involves the bromination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the following steps:

Bromination: Isoquinoline is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the sixth position.

Cyanation: The brominated isoquinoline is then reacted with a cyanating agent, such as copper(I) cyanide, to introduce the cyano group at the first position.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Buchwald-Hartwig amination, where the bromine is replaced by an amine group.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Buchwald-Hartwig Amination: Palladium catalysts, such as Pd2(dba)3, and ligands like BINAP are employed.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is used for the reduction of the cyano group.

Major Products Formed

Aminated Isoquinolines: Formed through Buchwald-Hartwig amination.

Reduced Isoquinolines: Formed through the reduction of the cyano group.

Scientific Research Applications

Medicinal Chemistry

6-Bromoisoquinoline-1-carbonitrile is primarily recognized for its potential as a pharmacological agent. Notably, it has been incorporated into the synthesis of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone tissues, making them promising candidates for treating conditions associated with hormone decline, such as:

- Muscle wasting

- Osteoporosis

- Cachexia

- Neuromuscular diseases

Research indicates that derivatives of this compound exhibit activity against various hormone-related conditions, which could lead to innovative treatments for age-related functional decline and other disorders linked to androgen levels .

Organic Synthesis

The compound serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecular structures through various chemical reactions. For instance, it has been involved in:

- Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

- Synthesis of isoquinoline derivatives : The compound can be converted into other isoquinoline derivatives, which are valuable in drug discovery.

A notable example includes its use in the synthesis of 6-amino isoquinoline, where it participates in palladium-catalyzed reactions under specific conditions .

Case Study 1: Synthesis of Selective Androgen Receptor Modulators

In a study reported by New Drug Approvals, this compound was synthesized as part of a broader effort to develop SARMs. The compound demonstrated efficacy in preclinical models for treating conditions like muscular dystrophies and age-related muscle loss. The synthesis involved multiple steps, including the use of trimethylsilyl cyanide under controlled conditions to yield the final product .

Case Study 2: Catalytic Applications

Research published in ACS Publications highlights the use of this compound in catalytic systems involving palladium complexes. The study examined the reactivity and selectivity of different ligands when combined with this compound, revealing insights into optimizing reaction conditions for better yields in synthetic applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | SARMs for hormone-related conditions | Potential treatments for muscle wasting |

| Organic Synthesis | Building block for complex molecules | Involved in cross-coupling reactions |

| Catalytic Reactions | Palladium-catalyzed transformations | Enhanced yields with optimized ligands |

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-1-carbonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-nitrogen bond. The cyano group can participate in various transformations, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

6-Chloroisoquinoline-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

6-Fluoroisoquinoline-1-carbonitrile: Contains a fluorine atom at the sixth position.

6-Iodoisoquinoline-1-carbonitrile: Features an iodine atom at the sixth position.

Uniqueness

6-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

6-Bromoisoquinoline-1-carbonitrile (C10H5BrN2) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the sixth position of the isoquinoline ring and a cyano group at the first position. Its unique structure contributes to its reactivity and biological properties. The molecular weight of this compound is approximately 223.06 g/mol, and it is characterized by its high reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have focused on its effects on breast cancer and leukemia cell lines, where it demonstrated dose-dependent cytotoxicity .

Selective Androgen Receptor Modulation

This compound has been explored as a selective androgen receptor modulator (SARM). SARMs are compounds that can selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate. This property makes them attractive for therapeutic applications in treating conditions like muscle wasting and osteoporosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This inhibition may enhance the efficacy of co-administered drugs by preventing their metabolic degradation.

- Cell Cycle Modulation : The compound induces apoptosis in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at specific phases .

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Efficacy : In vitro studies on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells after 48 hours of exposure.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | SARM Potential |

|---|---|---|---|

| This compound | Moderate to strong | Significant | Yes |

| 6-Chloroisoquinoline-1-carbonitrile | Weak | Minimal | No |

| 5-Bromoisoquinoline-1-carbonitrile | Moderate | Moderate | No |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromoisoquinoline-1-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves bromination of isoquinoline precursors followed by nitrile functionalization. For example, bromination of 5-isoquinolinecarbonitrile derivatives using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under reflux (80–100°C) achieves moderate yields. Optimization should focus on:

- Catalyst screening : Lewis acids like FeCl₃ may enhance regioselectivity.

- Solvent effects : Dichloromethane or acetonitrile improves solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitrile group introduction.

Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of analytical techniques:

- FTIR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and aromatic C-Br at ~650 cm⁻¹.

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 208.05 (C₁₀H₆BrN⁺) confirms the molecular formula.

Cross-validate with melting point analysis (mp 83–87°C for related brominated isoquinolines) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Store at 0–6°C in amber glass vials to prevent degradation.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Always consult SDS for hazard-specific guidelines (e.g., GHS precautionary codes: H303, H313) .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a strong electron-withdrawing group, activating the nitrile carbon toward nucleophilic attack. In Suzuki-Miyaura couplings:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants.

- Hammett Plots : Correlate substituent effects (σₚ values) with reaction rates using arylboronic acids.

- DFT Calculations : Model charge distribution at the nitrile carbon to predict regioselectivity.

Experimental data show Pd(PPh₃)₄ as an effective catalyst in THF/water (3:1) at 60°C .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-Br bond length ~1.89 Å) and torsion angles (e.g., C1–N1–C13 = 116.1°).

- Powder XRD : Assess polymorphism in bulk samples.

- Electron Density Maps : Identify π-stacking interactions in the solid state, critical for understanding packing efficiency.

For example, derivatives like 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile show planar quinoline rings with dihedral angles <5° .

Q. How can researchers address contradictions in reported spectroscopic data for brominated isoquinoline derivatives?

Methodological Answer:

- Batch Analysis : Compare multiple synthetic batches to rule out impurities (e.g., residual DMF shifting NMR signals).

- Deuterated Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

For instance, discrepancies in ¹³C NMR peaks for C-6 (δ 128–132 ppm) may arise from tautomerism or residual paramagnetic species .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., PARP-1) using AutoDock Vina.

Derivatives like 4-Aminoquinoline-6-carbonitrile show moderate activity against Plasmodium falciparum (IC₅₀ = 1.2 μM) .

Q. How can computational chemistry guide the design of this compound-based pharmacophores?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronegativity with logP values to optimize bioavailability.

- Molecular Dynamics (MD) : Simulate membrane permeability in lipid bilayers (e.g., POPC membranes).

- ADMET Prediction : Use SwissADME to forecast metabolic stability and toxicity.

Studies on 3-Benzoyl-4-imino-9,10-dimethoxy derivatives highlight the nitrile group’s role in enhancing hydrogen-bond acceptor capacity .

Properties

IUPAC Name |

6-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTGHQFEQASFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.